molecular formula C13H21N B14377790 N,N-Dimethyl-2-(3-methylbutyl)aniline CAS No. 88004-51-7

N,N-Dimethyl-2-(3-methylbutyl)aniline

Cat. No.: B14377790
CAS No.: 88004-51-7
M. Wt: 191.31 g/mol
InChI Key: JGPFOFMKAGCLGH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(3-methylbutyl)aniline: is an organic compound that belongs to the class of aniline derivatives. It features a dimethylamino group attached to a phenyl group, with an additional 3-methylbutyl substituent on the phenyl ring. This compound is typically used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale alkylation processes using aniline and methanol or dimethyl ether, with acid catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-2-(3-methylbutyl)aniline can undergo oxidation reactions, often leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

    Substitution: Electrophilic substitution reactions are common, where the dimethylamino group can be replaced by other substituents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

  • Studied for its potential use in biochemical assays and as a reagent in organic synthesis.

Medicine:

  • Investigated for its potential pharmacological properties and as a building block in drug synthesis.

Industry:

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-(3-methylbutyl)aniline exerts its effects involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved often include electrophilic and nucleophilic interactions, depending on the specific reaction conditions .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-2-(3-methylbutyl)aniline is unique due to the presence of the 3-methylbutyl substituent, which imparts distinct steric and electronic properties. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .

Properties

CAS No.

88004-51-7

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N,N-dimethyl-2-(3-methylbutyl)aniline

InChI

InChI=1S/C13H21N/c1-11(2)9-10-12-7-5-6-8-13(12)14(3)4/h5-8,11H,9-10H2,1-4H3

InChI Key

JGPFOFMKAGCLGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC=CC=C1N(C)C

Origin of Product

United States

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